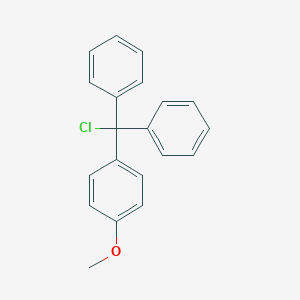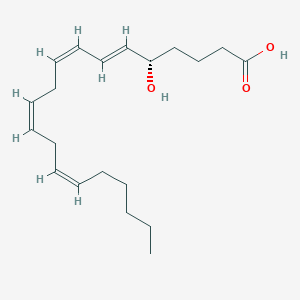
5(S)-Hete
Übersicht
Beschreibung
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid, commonly known as 5(S)-Hete, is a bioactive lipid derived from arachidonic acid through the action of 5-lipoxygenase. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid typically involves the enzymatic conversion of arachidonic acid by 5-lipoxygenase. This enzyme catalyzes the oxygenation of arachidonic acid to form 5(S)-Hydroperoxy-6,8,11,14-eicosatetraenoic acid, which is subsequently reduced to 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid. The reaction conditions often include the presence of cofactors such as adenosine triphosphate and calcium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express 5-lipoxygenase. These methods allow for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-oxo-6,8,11,14-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate can be reduced to the hydroxy form.
Substitution: It can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products
5-oxo-6,8,11,14-eicosatetraenoic acid: Formed through oxidation.
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a role in cell signaling and is involved in the regulation of immune responses.
Medicine: It is studied for its potential therapeutic effects in inflammatory diseases, asthma, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in research laboratories.
Wirkmechanismus
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid exerts its effects through binding to specific receptors on cell membranes, such as the leukotriene B4 receptor. This binding activates intracellular signaling pathways, leading to the modulation of gene expression and the production of inflammatory mediators. The compound also interacts with various enzymes and proteins involved in the inflammatory response, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-6,8,11,14-eicosatetraenoic acid: An oxidized form of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid with similar biological activities.
12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with distinct but related functions.
15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid: A similar compound with different positional hydroxylation.
Uniqueness
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its role as a precursor to other bioactive lipids. Its ability to modulate immune responses and inflammation makes it a valuable compound in both basic research and therapeutic development.
Eigenschaften
CAS-Nummer |
70608-72-9 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |
InChI-Schlüssel |
KGIJOOYOSFUGPC-GJIFHELSSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Aussehen |
Assay:≥98%A solution in ethanol |
Key on ui other cas no. |
70608-72-9 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
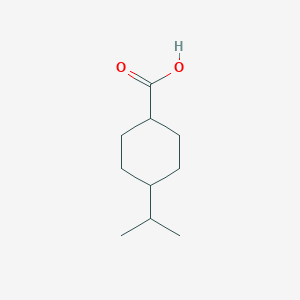
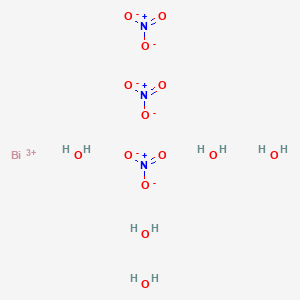
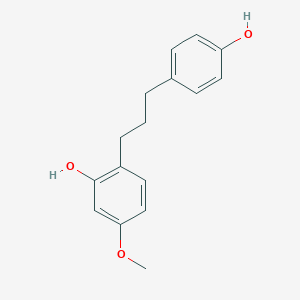




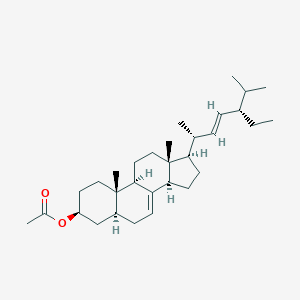

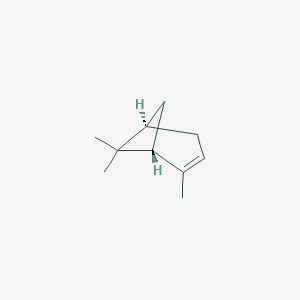


![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
